molecular formula C9H16O2 B6191043 ethyl 3-methyl-2-methylidenepentanoate CAS No. 121263-28-3

ethyl 3-methyl-2-methylidenepentanoate

Cat. No. B6191043
CAS RN: 121263-28-3
M. Wt: 156.2
InChI Key:
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Description

Ethyl 3-methyl-2-methylidenepentanoate, also known as 3-methyl-2-methylidenepentanoic acid ethyl ester, is an organic compound belonging to the class of carboxylic acids and esters. This compound has a variety of uses in scientific research and laboratory experiments due to its unique properties.

Scientific Research Applications

Ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate has a variety of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, such as ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoic acid amides and ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoic acid esters. It is also used as a solvent in the synthesis of a variety of compounds, such as ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoic acid amides and ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoic acid esters. In addition, it is used in the synthesis of a variety of pharmaceuticals, such as antifungal agents and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate is not fully understood. However, it is believed to act as a proton donor, donating protons to nearby molecules. This process is believed to be involved in the formation of a variety of compounds, such as ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoic acid amides and ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoic acid esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate are not fully understood. However, it is believed to act as a proton donor, donating protons to nearby molecules. This process is believed to be involved in the formation of a variety of compounds, such as ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoic acid amides and ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoic acid esters. In addition, it is believed to act as a chelating agent, binding to metal ions in the body and preventing them from being metabolized.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate in lab experiments include its low toxicity, low cost, and its ability to act as a proton donor, chelating agent, and solvent. The limitations of using ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate in lab experiments include its limited solubility in water and its potential to react with other compounds.

Future Directions

The future directions of ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate research include further exploration of its mechanism of action, biochemical and physiological effects, and possible applications in the pharmaceutical industry. In addition, further research into the synthesis of ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate and its derivatives could lead to the development of more efficient and cost-effective ways of synthesizing these compounds. Finally, further research into the use of ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate as a chelating agent could lead to the development of new therapeutic agents.

Synthesis Methods

Ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate can be synthesized by the reaction of ethyl acetate and ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoic acid. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of around 100°C and yields ethyl ethyl 3-methyl-2-methylidenepentanoateethylidenepentanoate as the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis of ethyl 3-methyl-2-methylidenepentanoate can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Ethyl acetoacetate", "Methyl iodide", "Sodium ethoxide", "Methyl isobutyl ketone", "Sodium hydroxide", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with methyl iodide in the presence of sodium ethoxide to form ethyl 3-methyl-3-oxopentanoate.", "Step 2: Ethyl 3-methyl-3-oxopentanoate is then reacted with methyl isobutyl ketone in the presence of sodium hydroxide to form ethyl 3-methyl-2-methylidenepentanoate.", "Step 3: The resulting product is then purified through a series of steps involving the addition of acetic acid, sodium chloride, and water to remove impurities and isolate the final product." ] }

CAS RN

121263-28-3

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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